molecular formula C5H11ClO2S B13199802 2-(Propan-2-yloxy)ethane-1-sulfinyl chloride

2-(Propan-2-yloxy)ethane-1-sulfinyl chloride

Cat. No.: B13199802
M. Wt: 170.66 g/mol
InChI Key: QJUXUJLHRJGIIM-UHFFFAOYSA-N
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Description

2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (CAS: 1249441-42-6) is a sulfonyl chloride derivative characterized by an ether-linked isopropyl group attached to an ethanesulfonyl chloride backbone. It has a molecular formula of C₅H₁₁ClO₃S and a molecular weight of 186.65 g/mol. The compound is listed with 95% purity and is typically used in laboratory settings, though commercial availability is noted as "discontinued" in the provided data . Its structure combines sulfonyl chloride reactivity with the steric and electronic effects of the ether substituent, making it distinct from simpler sulfonyl chlorides like propane-2-sulfonyl chloride (CAS: 10147-37-2) .

Properties

Molecular Formula

C5H11ClO2S

Molecular Weight

170.66 g/mol

IUPAC Name

2-propan-2-yloxyethanesulfinyl chloride

InChI

InChI=1S/C5H11ClO2S/c1-5(2)8-3-4-9(6)7/h5H,3-4H2,1-2H3

InChI Key

QJUXUJLHRJGIIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCS(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yloxy)ethane-1-sulfinyl chloride typically involves the reaction of 2-(Propan-2-yloxy)ethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfinyl chloride group. The general reaction scheme is as follows:

2-(Propan-2-yloxy)ethanol+SOCl22-(Propan-2-yloxy)ethane-1-sulfinyl chloride+HCl+SO2\text{2-(Propan-2-yloxy)ethanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 2-(Propan-2-yloxy)ethanol+SOCl2​→2-(Propan-2-yloxy)ethane-1-sulfinyl chloride+HCl+SO2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yloxy)ethane-1-sulfinyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfinyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonyl chlorides.

    Reduction Reactions: Reduction of the sulfinyl chloride group can yield sulfinyl compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Sulfinamides, sulfinates, and sulfinyl ethers.

    Oxidation Products: Sulfonyl chlorides.

    Reduction Products: Sulfinyl compounds.

Scientific Research Applications

2-(Propan-2-yloxy)ethane-1-sulfinyl chloride has a wide range of applications in scientific research:

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfinyl-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yloxy)ethane-1-sulfinyl chloride involves the reactivity of the sulfinyl chloride group. This group can undergo nucleophilic substitution, where a nucleophile attacks the sulfur atom, displacing the chloride ion. The compound can also participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (CAS: 1249441-42-6)

Propane-2-sulfonyl chloride (CAS: 10147-37-2)

O-Propyl methylphosphonothionochloridate (CAS: 18005-37-3) (phosphonothioate analog, included for functional group contrast)

Comparative Data Table

Property 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride Propane-2-sulfonyl chloride O-Propyl methylphosphonothionochloridate
CAS Registry Number 1249441-42-6 10147-37-2 18005-37-3
Molecular Formula C₅H₁₁ClO₃S C₃H₇ClO₂S C₄H₁₀ClOPS
Molecular Weight (g/mol) 186.65 142.6 170.6 (calculated)
Density Not reported 1.27 g/mL (at 25°C) Not reported
Functional Groups Sulfonyl chloride, ether Sulfonyl chloride Phosphonothioate, chloride
Commercial Availability Discontinued Active listings (e.g., Fluorochem) Not specified

Structural and Reactivity Analysis

  • This may influence solubility in nonpolar solvents and reactivity in nucleophilic substitutions .
  • Molecular Weight and Density : The higher molecular weight of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride (186.65 vs. 142.6 g/mol) correlates with its extended alkyl-ether chain. Propane-2-sulfonyl chloride’s lower density (1.27 g/mL) suggests greater compactness .
  • Phosphonothioate Contrast: O-Propyl methylphosphonothionochloridate (CAS: 18005-37-3) shares a chloride leaving group but features a phosphorus center instead of sulfur. This difference likely results in distinct hydrolysis rates and applications (e.g., organophosphate synthesis vs. sulfonate ester formation) .

Limitations and Data Gaps

  • The provided evidence lacks detailed reactivity studies, spectroscopic data (e.g., NMR, IR), and thermodynamic properties (e.g., melting/boiling points) for 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride .
  • Comparative toxicity and environmental impact data are absent, limiting a comprehensive safety profile.

Biological Activity

The synthesis of 2-(Propan-2-yloxy)ethane-1-sulfinyl chloride typically involves the reaction of 2-(propan-2-yloxy)ethanol with chlorosulfonic acid under controlled conditions. The general reaction scheme is as follows:

C5H12O+ClSO2ClC5H11ClO2S+HCl\text{C}_5\text{H}_{12}\text{O}+\text{ClSO}_2\text{Cl}\rightarrow \text{C}_5\text{H}_{11}\text{ClO}_2\text{S}+\text{HCl}

This reaction yields a highly reactive sulfonyl chloride intermediate that can facilitate nucleophilic attacks by various reagents, making it valuable in organic synthesis and potentially in biochemical applications.

Antimicrobial and Anti-inflammatory Potential

Compounds containing sulfonyl groups have been documented to exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. While specific studies on this compound are sparse, related compounds have shown promising results:

  • Antimicrobial Activity : Sulfonamide derivatives have demonstrated effective antimicrobial properties against a variety of pathogens. For instance, pyrazole-sulfonamide compounds have shown remarkable antimicrobial activity against microorganisms such as Candida albicans and Saccharomyces cerevisiae at concentrations ranging from 31.25 to 250 µg/mL .
  • Anti-inflammatory Effects : Sulfonamides are also recognized for their anti-inflammatory properties, which may be attributed to their ability to inhibit certain enzymes involved in inflammatory pathways.

The mechanism of action for compounds with sulfinyl groups often involves the formation of electrophilic intermediates that can interact with nucleophiles, including biomolecules such as proteins and nucleic acids. This reactivity can lead to modifications that may alter biological functions or pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other sulfonyl chlorides:

Compound NameStructure TypeKey Differences
Methanesulfonyl chlorideSimple aliphaticSmaller molecular structure; less reactivity
Benzenesulfonyl chlorideAromaticDifferent reactivity due to aromaticity
Trifluoromethanesulfonyl chlorideFluorinatedEnhanced electrophilicity from trifluoromethyl groups

The unique aliphatic structure combined with the sulfinyl group in this compound imparts distinct reactivity patterns not observed in simpler or more complex analogs.

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